BE 24566B

Antibacterial MRSA MIC

Standard Gram-positive antibiotics like ampicillin fail against MRSA (MIC >100 µg/mL). BE-24566B addresses this gap with potent activity against resistant strains. • Anti-MRSA activity: MIC 3.75-8.14 µg/mL vs. ampicillin >100 µg/mL • Anti-enterococcal activity: MIC 4.07-8.14 µg/mL against resistant E. faecalis • Dual ET receptor antagonist: ETA IC50 = 11 µM; ETB IC50 = 3.9 µM Supplied as a ≥98% pure solid with full analytical documentation. Ideal for resistance mechanism studies and cardiovascular pharmacology.

Molecular Formula C27H24O7
Molecular Weight 460.5 g/mol
Cat. No. B1240703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBE 24566B
SynonymsBE 24566B
BE-24566B
Molecular FormulaC27H24O7
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3C4=C(C5=C(C=C4CC(O3)(O2)C)C(C6=C(C5=O)C(=CC(=C6)O)O)(C)C)O)O
InChIInChI=1S/C27H24O7/c1-11-5-13(28)9-18-19(11)25-20-12(10-27(4,33-18)34-25)6-15-22(23(20)31)24(32)21-16(26(15,2)3)7-14(29)8-17(21)30/h5-9,25,28-31H,10H2,1-4H3
InChIKeyMDUGEFRGUDVHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BE 24566B: Dual-Action Polyketide Antibiotic and Endothelin Antagonist


BE 24566B (also designated L-755,805) is a hexacyclic polyketide secondary metabolite first isolated from the fermentation broth of the actinomycete *Streptomyces violaceusniger* [1]. It belongs to the anthrabenzoxocinone (ABX) class of natural products and exhibits a dual pharmacological profile: it demonstrates potent antibacterial activity against a spectrum of Gram-positive pathogens and acts as an antagonist of endothelin (ET) receptors [2][3].

Why BE 24566B Cannot Be Substituted by Common Gram-Positive Antibiotics


Generic substitution with standard-of-care Gram-positive antibiotics, such as ampicillin, is ineffective in critical procurement scenarios due to widespread resistance. The clinical utility of ampicillin is severely compromised by methicillin-resistant *Staphylococcus aureus* (MRSA) and resistant enterococci, against which it exhibits MIC values exceeding 100 µg/mL [1]. In contrast, BE 24566B retains potent activity against these multi-drug resistant isolates, with MIC values ranging from 3.13 to 8.14 µg/mL against MRSA and enterococci [1][2]. This quantitative disparity underscores a critical, verifiable procurement rationale for BE 24566B in research programs targeting resistant bacterial strains.

Quantitative Evidence: BE 24566B vs. Key Comparators


Anti-MRSA Potency vs. Ampicillin

BE 24566B demonstrates consistent and potent antibacterial activity against methicillin-resistant *Staphylococcus aureus* (MRSA) clinical isolates, a profile starkly contrasted by the comparator ampicillin. Against five distinct MRSA clinical isolates (08301, 161222330, 161231380, 170108317, 161231350), the MIC of BE 24566B (reported as Zunyimycin C) ranged from 3.75 to 8.14 µg/mL, whereas ampicillin was inactive at the highest tested concentration (>100 µg/mL) [1]. This indicates a >12- to >26-fold difference in potency against resistant strains.

Antibacterial MRSA MIC

Anti-Enterococcal Potency vs. Ampicillin

BE 24566B retains significant activity against *Enterococcus faecalis* clinical isolates, which exhibit high-level resistance to the comparator ampicillin. The MIC of BE 24566B (as Zunyimycin C) against four *E. faecalis* clinical isolates (160803348, 160804314, 161222328, 170106034) ranged from 4.07 to 8.14 µg/mL, while ampicillin showed no activity at >100 µg/mL [1]. This represents a >12- to >24-fold difference in potency.

Antibacterial Enterococci MIC

ET_A Antagonism vs. BQ-123

BE 24566B exhibits a distinct pharmacological profile as a dual endothelin (ET) receptor antagonist. Its potency at the ETA receptor (IC50 = 11 µM) is approximately 1,500-fold lower than that of the highly selective peptide antagonist BQ-123 (ETA IC50 = 7.3 nM) [1][2]. This quantitative difference positions BE 24566B as a moderate-affinity, natural product antagonist, in contrast to the high-affinity, synthetic peptide BQ-123.

Endothelin Receptor ETA IC50

ET_B Antagonism vs. BQ-788

BE 24566B acts as a dual ET receptor antagonist with a moderate preference for the ETB receptor (IC50 = 3.9 µM). This contrasts with the high-affinity, ETB-selective antagonist BQ-788, which exhibits a potency of 890 nM (0.89 µM) [1][2]. BE 24566B is approximately 4.4-fold less potent than BQ-788 at the ETB receptor.

Endothelin Receptor ETB IC50

BE 24566B: Primary Research and Procurement Applications


MRSA Therapeutic Research

BE 24566B is a directly justified procurement for research programs studying MRSA. Its potent activity against MRSA clinical isolates (MIC 3.75-8.14 µg/mL) is quantitatively superior to ampicillin (>100 µg/mL), making it a valuable tool for exploring mechanisms of action against drug-resistant Gram-positive pathogens [1].

Enterococcal Infection and Resistance Studies

Research groups focused on enterococcal infections can utilize BE 24566B to study its activity against resistant *Enterococcus faecalis* strains (MIC 4.07-8.14 µg/mL), providing a clear alternative to ampicillin (MIC >100 µg/mL) [1]. This supports its use in comparative studies of resistance mechanisms.

Dual Endothelin Receptor Antagonism in Cardiovascular Research

For cardiovascular pharmacology studies, BE 24566B serves as a natural product-derived, dual ET receptor antagonist with defined, moderate affinities (ETA IC50 = 11 µM; ETB IC50 = 3.9 µM) [2]. This profile differentiates it from high-affinity, subtype-selective synthetic antagonists and supports research into the physiological consequences of simultaneous ETA/ETB blockade.

Natural Product Chemistry and Anthrabenzoxocinone Biosynthesis

As a representative of the anthrabenzoxocinone class, BE 24566B is a key standard for biosynthetic gene cluster investigations and natural product discovery efforts. Its well-characterized production in *Streptomyces violaceusniger* and established bioactivity profile make it a foundational compound for comparative metabolomics and genetic engineering studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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